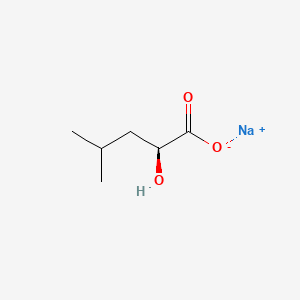
Sodium (S)-2-hydroxy-4-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of sodium salts It is derived from the (S)-2-hydroxy-4-methylvaleric acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-hydroxy-4-methylvalerate typically involves the neutralization of (S)-2-hydroxy-4-methylvaleric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and sodium hydroxide are mixed in precise stoichiometric amounts. The reaction mixture is then subjected to evaporation and crystallization processes to yield the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.
Scientific Research Applications
Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium ®-2-hydroxy-4-methylvalerate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Sodium 2-hydroxy-4-methylpentanoate: A structural isomer with different spatial arrangement of atoms.
Sodium 2-hydroxy-3-methylvalerate: Another isomer with a different position of the methyl group.
Uniqueness
Sodium (S)-2-hydroxy-4-methylvalerate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
54641-21-3 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;(2S)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1 |
InChI Key |
WMPVOYIJOLKBNA-JEDNCBNOSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
Related CAS |
498-36-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















